
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups, sulfonic acid groups, and aromatic rings. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves multiple steps. The process typically begins with the diazotization of 2-methyl-4-sulphophenylamine, followed by coupling with 2-methyl-4-aminophenol to form the azo compound. This intermediate is then further reacted with 4-hydroxy-3-nitro-2-naphthalenesulfonic acid under controlled conditions to form the final product. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically isolated through filtration, followed by washing and drying to obtain the pure compound in its sodium salt form.
化学反应分析
Types of Reactions
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction typically yields amines
科学研究应用
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes, providing vibrant colors for different materials.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of 7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt involves its interaction with various molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with different biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments. The aromatic rings provide stability and contribute to the compound’s vibrant color properties.
相似化合物的比较
Similar Compounds
6-hydroxy-5-((2-methyl-4-sulphophenyl)azo)naphthalene-2-sulphonic acid: Similar in structure but lacks the acetamido and benzoyl groups.
Trisodium bis(2-((2,4-dihydroxy-3-(2-methyl-4-sulphophenyl)azo)phenyl)azo)benzoato(3-)chromate(3-): Contains multiple azo groups and is used in similar applications.
Uniqueness
7-((3-(Acetamido)benzoyl)amino)-4-hydroxy-3-((2-methyl-4-((2-methyl-4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse applications. The presence of acetamido and benzoyl groups enhances its reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
94108-93-7 |
|---|---|
分子式 |
C33H26N6Na2O9S2 |
分子量 |
760.7 g/mol |
IUPAC 名称 |
disodium;7-[(3-acetamidobenzoyl)amino]-4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H28N6O9S2.2Na/c1-18-13-25(36-37-29-12-9-26(14-19(29)2)49(43,44)45)8-11-28(18)38-39-31-30(50(46,47)48)17-22-16-24(7-10-27(22)32(31)41)35-33(42)21-5-4-6-23(15-21)34-20(3)40;;/h4-17,41H,1-3H3,(H,34,40)(H,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI 键 |
GGAZSKSODPPSRK-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC(=CC=C5)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


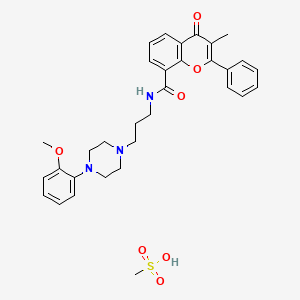

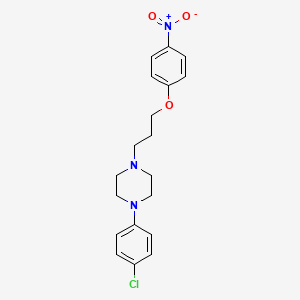
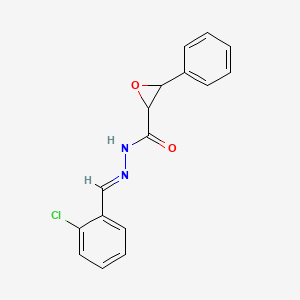
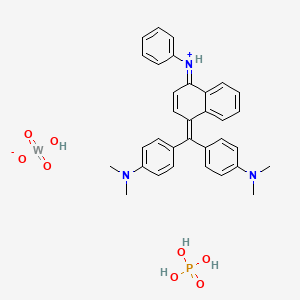
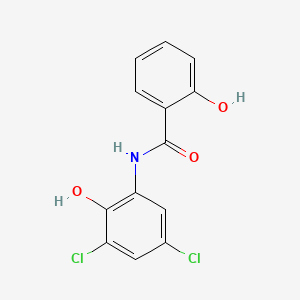
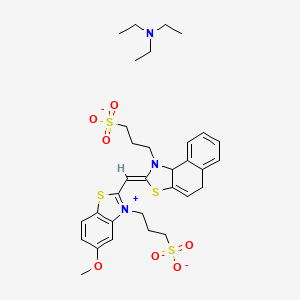
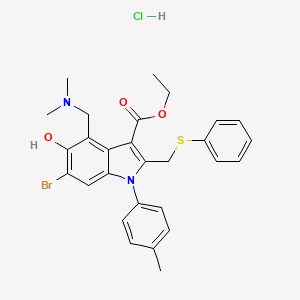
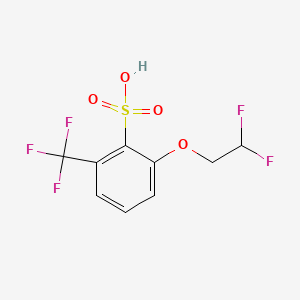
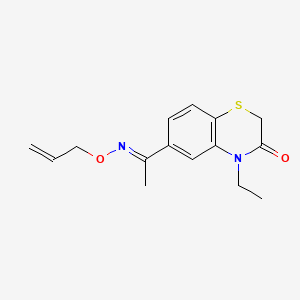
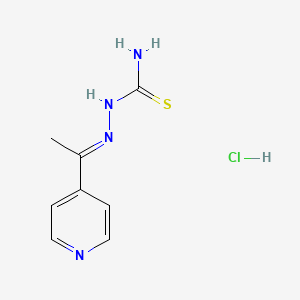
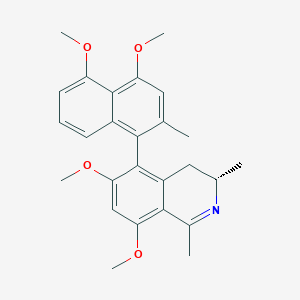
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

